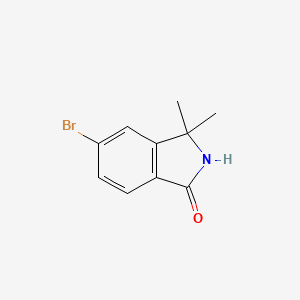

5-Bromo-3,3-dimethyl-isoindolin-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one involves the use of ammonium cerium (IV) nitrate in water and acetonitrile at 0 - 20℃ for 20 hours . The solution is then diluted with EtOAc and washed with brine. The organic layer is dried over MgS04, filtered, and concentrated. The residue is purified by chromatography to yield 5-bromo-3,3-dimethyl-isoindolin-1-one .Molecular Structure Analysis

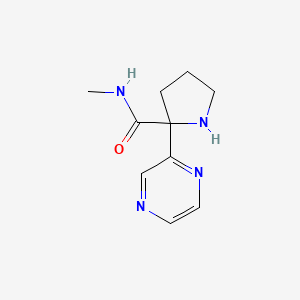

The molecular formula of 5-Bromo-3,3-dimethyl-isoindolin-1-one is C10H10BrNO . It has a molecular weight of 240.1 g/mol .Physical And Chemical Properties Analysis

5-Bromo-3,3-dimethyl-isoindolin-1-one has a molecular weight of 240.1 g/mol . It is a white crystalline solid. The compound is soluble, with a solubility of 0.262 mg/ml or 0.00109 mol/l .Applications De Recherche Scientifique

Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceutical agents. Its bromine atom can be used for further functionalization through cross-coupling reactions, making it a valuable intermediate in drug design and discovery .

Materials Science

In materials science, 5-Bromo-3,3-dimethyl-isoindolin-1-one serves as a precursor for the development of organic semiconductors. Its rigid structure and potential for electronic delocalization contribute to the creation of materials with desirable conductive properties .

Environmental Science

Researchers employ this compound in environmental science to study the degradation of organic molecules in water treatment processes. Its reactivity under various conditions helps in understanding the breakdown of contaminants .

Analytical Chemistry

The compound’s unique structure allows it to be used as a standard in chromatography and mass spectrometry. It aids in the calibration of instruments and ensures the accuracy of analytical results .

Organic Synthesis

5-Bromo-3,3-dimethyl-isoindolin-1-one: is a versatile building block in organic synthesis. It is used to construct complex molecules, including natural products and polymers, due to its reactivity and stability .

Pharmacology

In pharmacology, this compound is studied for its biological activity. It may act as an inhibitor or activator of certain biological pathways, making it significant for therapeutic research .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to inhibitCYP1A2 and CYP2D6 enzymes , which play a crucial role in drug metabolism and bioactivation.

Pharmacokinetics

The compound 5-Bromo-3,3-dimethyl-isoindolin-1-one exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2 and CYP2D6 enzymes, which could affect its metabolism . The compound has a lipophilicity (Log Po/w) of 2.31, which can influence its absorption and distribution .

Action Environment

The action of 5-Bromo-3,3-dimethyl-isoindolin-1-one can be influenced by various environmental factors. For instance, factors affecting the expression and activity of CYP1A2 and CYP2D6 enzymes, such as genetic polymorphisms, co-administered drugs, and certain environmental chemicals, could potentially influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

5-bromo-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWABTUVMQZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

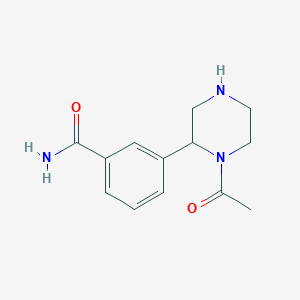

![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)